

VTP-27999 TFA: A Technical Overview of Pharmacokinetics and Oral Bioavailability

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Compound of Interest		
Compound Name:	VTP-27999 TFA	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic properties and oral bioavailability of VTP-27999 trifluoroacetate (TFA), a potent and selective direct renin inhibitor. The information presented herein is synthesized from publicly available preclinical and clinical data to support further research and development efforts in the field of cardiovascular and renal therapeutics.

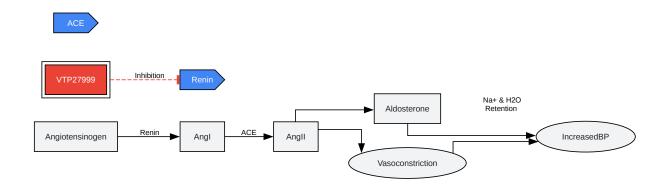
Introduction to VTP-27999

VTP-27999 is a nonpeptidic, orally active alkyl amine that directly inhibits the enzymatic activity of renin, the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. This mechanism of action makes it a promising candidate for the treatment of hypertension and related end-organ diseases.[1][2] Structure-guided optimization led to the development of VTP-27999, which has demonstrated high selectivity and efficacy in preclinical models and good exposure in humans.[1][3]

Mechanism of Action: Targeting the RAAS Cascade

VTP-27999 exerts its pharmacological effect by binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This action is the primary step in the RAAS pathway, a critical regulator of blood pressure and fluid balance.





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Mechanism of Action of VTP-27999 in the RAAS Pathway.

Preclinical Pharmacokinetics and Oral Bioavailability

Pharmacokinetic studies in animal models were crucial in establishing the potential of VTP-27999 as an orally administered therapeutic. The compound exhibits favorable oral bioavailability in multiple species.

Quantitative Data Summary

The following table summarizes the key oral bioavailability data from preclinical studies.

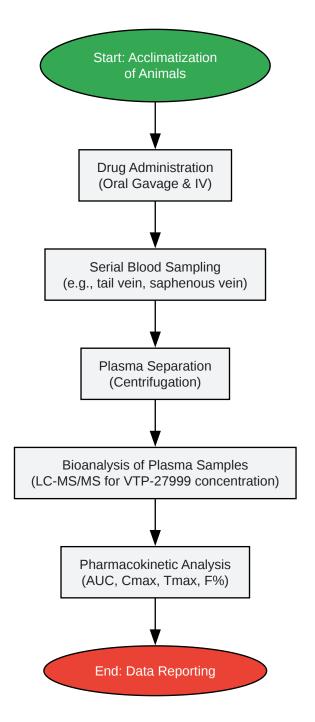
Species	Oral Bioavailability (%)	Reference
Rat	37	
Cynomolgus Monkey	18	
Dog	>15	_

Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance for preclinical models are not fully detailed in the cited literature.



Experimental Protocols

While specific, detailed protocols for the preclinical pharmacokinetic studies are not publicly available, a general methodology can be inferred.



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Generalized Workflow for a Preclinical Oral Bioavailability Study.



Methodology Outline:

- Animal Models: Studies likely utilized standard laboratory strains of rats (e.g., Sprague-Dawley) and non-human primates (e.g., Cynomolgus monkeys).
- Dosing: For oral bioavailability assessment, a solution or suspension of VTP-27999 TFA
 would be administered via oral gavage. A separate cohort would receive an intravenous (IV)
 dose to determine the absolute bioavailability.
- Blood Sampling: Serial blood samples would be collected at predetermined time points postdosing.
- Bioanalysis: Plasma concentrations of VTP-27999 would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters, with oral bioavailability (F%) calculated as: (AUC_oral / Dose oral) / (AUC_IV / Dose_IV) * 100.

Human Pharmacokinetics

VTP-27999 has been evaluated in a multiple ascending dose study in healthy, salt-depleted human volunteers. The findings from this study provide critical insights into its clinical pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of VTP-27999 observed in humans after oral administration.



Parameter	Value	Study Population
Tmax (Time to Peak Concentration)	1 - 4 hours	Salt-depleted healthy volunteers
Terminal Half-life (t1/2)	24 - 30 hours	Salt-depleted healthy volunteers
Dose Proportionality	Dose-proportional pharmacokinetics observed	Salt-depleted healthy volunteers

Reference for all human data:

Experimental Protocols

The clinical study was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of VTP-27999.

Study Design:

- Population: Healthy volunteers maintained on a low-sodium diet to activate the RAAS.
- Dosing: Once-daily oral administration of VTP-27999 (doses ranging from 75 mg to 600 mg) for 10 days.
- Comparator: Placebo and aliskiren (300 mg) were used as controls.
- Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentration of VTP-27999.
- Pharmacodynamic Assessments: Plasma renin activity, angiotensin II, and aldosterone levels were measured to assess the pharmacological effect of the drug.

Conclusion

VTP-27999 TFA is a direct renin inhibitor with promising pharmacokinetic characteristics. It demonstrates good oral bioavailability in preclinical species and, in humans, exhibits a pharmacokinetic profile suitable for once-daily dosing, with a half-life of 24-30 hours. The rapid



absorption and dose-proportional exposure support its continued development as a potential therapeutic agent for hypertension and other conditions driven by RAAS overactivation. Further studies are warranted to fully characterize its metabolic pathways and potential for drug-drug interactions.

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